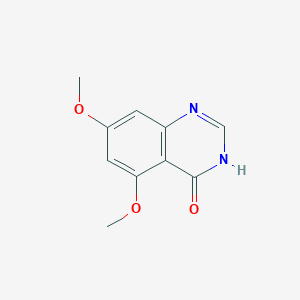

5,7-dimethoxyquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCMSZVLSWCVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474977 | |

| Record name | 5,7-dimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379228-27-0 | |

| Record name | 5,7-Dimethoxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379228-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-dimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-Dimethoxyquinazolin-4(3H)-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous approved pharmaceuticals. Among the vast array of quinazolinone derivatives, 5,7-dimethoxyquinazolin-4(3H)-one stands out as a key synthetic intermediate for the development of potent therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive technical overview of the synthesis of this core structure and its derivatives, delving into the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

The Strategic Importance of the 5,7-Dimethoxy Substitution Pattern

The placement of methoxy groups at the 5 and 7 positions of the quinazolinone core significantly influences the molecule's electronic properties and its ability to interact with biological targets. These electron-donating groups can modulate the reactivity of the heterocyclic system and provide crucial hydrogen bond accepting points for interactions with protein residues. This substitution pattern is a key feature in several potent kinase inhibitors, where the methoxy groups contribute to the binding affinity and selectivity of the drug candidate.

Synthetic Pathways to the Core Structure

The primary and most efficient route to this compound relies on the cyclization of the key precursor, 2-amino-4,6-dimethoxybenzoic acid. The classical and widely adopted method for this transformation is the Niementowski quinazolinone synthesis.

Part 1: Synthesis of the Key Precursor: 2-Amino-4,6-dimethoxybenzoic Acid

The synthesis of 2-amino-4,6-dimethoxybenzoic acid is a critical first step. A reliable method starts from the commercially available 3,5-dimethoxybenzoic acid. The synthesis involves a nitration reaction followed by a reduction of the nitro group.

Reaction Scheme: Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid

Caption: Synthetic route to 2-amino-4,6-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid

Step 1: Nitration of 3,5-Dimethoxybenzoic Acid

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add 3,5-dimethoxybenzoic acid to a mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 2-nitro-4,6-dimethoxybenzoic acid.

Step 2: Reduction of 2-Nitro-4,6-dimethoxybenzoic Acid

-

Suspend the 2-nitro-4,6-dimethoxybenzoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, filter the hot solution to remove the catalyst.

-

Cool the filtrate to crystallize the product.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry to yield 2-amino-4,6-dimethoxybenzoic acid.

Part 2: Cyclization to this compound via the Niementowski Reaction

The Niementowski reaction is a thermal condensation of an anthranilic acid with an amide, most commonly formamide for the synthesis of unsubstituted quinazolinones at the 2-position[1]. This method is straightforward and generally provides good yields of the desired product.

Reaction Scheme: Niementowski Synthesis of this compound

Caption: Niementowski reaction for the synthesis of the quinazolinone core.

Experimental Protocol: Synthesis of this compound

A procedure analogous to the synthesis of the regioisomeric 6,7-dimethoxyquinazolin-4(3H)-one can be employed with high confidence[2].

-

In a round-bottom flask, mix 2-amino-4,6-dimethoxybenzoic acid with an excess of formamide.

-

Heat the mixture under a nitrogen atmosphere to approximately 145-150°C for several hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the cooled mixture to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound.

Table 1: Summary of a Representative Synthesis of a Dimethoxyquinazolinone

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2-Amino-4,5-dimethoxybenzoic acid | Formamide | 145°C, 4 hours | 6,7-Dimethoxyquinazolin-4(3H)-one | 40% | [2] |

Note: The yield for the 5,7-dimethoxy isomer may vary but is expected to be in a similar range.

Derivatization Strategies for Drug Discovery

The this compound core is a versatile scaffold for further chemical modifications to explore structure-activity relationships (SAR) and develop novel drug candidates. Key positions for derivatization are the N3 and C4 positions.

N3-Alkylation and Arylation

The nitrogen at the 3-position can be readily alkylated or arylated to introduce various substituents. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Experimental Workflow: N3-Substitution

Caption: General workflow for N3-derivatization.

Conversion to 4-Chloroquinazoline and Subsequent Nucleophilic Substitution

A crucial transformation for introducing diversity at the C4 position is the conversion of the quinazolinone to a 4-chloroquinazoline intermediate. This is typically achieved by treating the quinazolinone with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 4-chloroquinazoline is a highly reactive electrophile that readily undergoes nucleophilic aromatic substitution with a wide range of amines, anilines, and other nucleophiles. This approach is fundamental in the synthesis of many kinase inhibitors, including gefitinib and erlotinib, which feature an anilino group at the C4 position.

Reaction Scheme: C4-Derivatization

Caption: Key steps for introducing diversity at the C4 position.

Biological Significance and Future Directions

Quinazolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[3][4]. The 5,7-dimethoxy substitution pattern, in particular, has been associated with potent inhibition of various protein kinases involved in cancer cell proliferation and survival.

The synthetic strategies outlined in this guide provide a robust framework for the generation of libraries of this compound derivatives. Future research in this area will likely focus on:

-

Exploration of Novel Substituents: The introduction of diverse and complex side chains at the N3 and C4 positions to optimize target binding and pharmacokinetic profiles.

-

Development of More Efficient Synthetic Methods: The application of modern synthetic techniques such as microwave-assisted synthesis and flow chemistry to accelerate the drug discovery process.

-

Biological Evaluation: Comprehensive screening of new derivatives against a panel of cancer cell lines and relevant protein kinases to identify lead compounds with improved efficacy and selectivity.

By leveraging the synthetic versatility of the this compound core, researchers and drug development professionals can continue to advance the discovery of novel and effective therapies for a range of diseases.

References

An In-depth Technical Guide to 5,7-dimethoxyquinazolin-4(3H)-one: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with a multitude of biological targets. This guide focuses on a specific, yet promising analogue: 5,7-dimethoxyquinazolin-4(3H)-one . While less explored than its 6,7-dimethoxy isomer, its unique substitution pattern offers a distinct electronic and steric profile, warranting a thorough investigation of its chemical properties, synthesis, and potential as a therapeutic agent.

Section 1: Molecular Architecture and Spectroscopic Fingerprint

The chemical structure of this compound is characterized by a quinazolin-4(3H)-one core with two methoxy groups adorning the benzene ring at positions 5 and 7. This specific arrangement of electron-donating methoxy groups significantly influences the molecule's electron density distribution, and consequently, its reactivity and biological interactions.

Predicted Spectroscopic Data

1.1.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to reveal the following key signals:

-

Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons at positions 6 and 8 of the quinazoline ring. Due to the influence of the adjacent methoxy and carbonyl groups, these protons will likely appear as doublets or singlets, with chemical shifts influenced by the electronic environment.

-

N-H Proton: A broad singlet in the downfield region, characteristic of the amide proton at position 3. The exact chemical shift can be influenced by the solvent and concentration.

-

Methoxy Protons: Two sharp singlets, each integrating to three protons, corresponding to the two methoxy groups at positions 5 and 7. Their distinct chemical shifts will be a key identifier.

-

C2-H Proton: A singlet in the downfield region, corresponding to the proton at position 2 of the quinazoline ring.

1.1.2. 13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide a detailed map of the carbon framework:

-

Carbonyl Carbon: A signal in the downfield region (typically >160 ppm) corresponding to the C4 carbonyl group.

-

Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region representing the carbon atoms of the bicyclic ring system. The chemical shifts will be influenced by the attached methoxy groups and nitrogen atoms.

-

Methoxy Carbons: Two distinct signals in the upfield region, corresponding to the carbon atoms of the two methoxy groups.

1.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by characteristic vibrational modes:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm-1.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm-1, indicative of the amide carbonyl group.

-

C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm-1 region, corresponding to the double bonds within the aromatic and heterocyclic rings.

-

C-O Stretch: Strong absorptions in the 1000-1300 cm-1 region, characteristic of the methoxy groups.

1.1.4. Mass Spectrometry (Predicted)

The mass spectrum should show a prominent molecular ion peak [M]+ corresponding to the molecular weight of this compound (C10H10N2O3, MW: 206.20). The fragmentation pattern would likely involve the loss of methoxy groups and other characteristic cleavages of the quinazolinone ring.

Section 2: Physicochemical Characteristics

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value/Characteristic | Rationale/Significance |

| Molecular Formula | C10H10N2O3 | Defines the elemental composition. |

| Molecular Weight | 206.20 g/mol | Influences diffusion and transport across membranes. |

| Melting Point | Expected to be a high-melting solid | The planar, aromatic structure allows for efficient crystal packing, leading to a relatively high melting point, similar to its 6,7-dimethoxy isomer which melts at 298 °C.[4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. | The hydrophobic nature of the bicyclic core and the methoxy groups limit aqueous solubility. This is a common challenge for many quinazolinone derivatives.[5] |

| Lipophilicity (LogP) | Moderately lipophilic | The presence of two methoxy groups increases lipophilicity compared to the unsubstituted quinazolinone, which can enhance membrane permeability but may also increase metabolic susceptibility. |

Section 3: Synthesis and Chemical Reactivity

A robust and efficient synthetic strategy is paramount for the exploration of any new chemical entity. Based on established methods for quinazolinone synthesis, a plausible and efficient route to this compound can be proposed.

Proposed Synthetic Pathway

The most logical approach involves a two-step sequence starting from the appropriately substituted anthranilic acid.

Caption: Proposed synthesis of this compound.

3.1.1. Step 1: Synthesis of 2-Amino-3,5-dimethoxybenzoic Acid (Key Precursor)

The synthesis of the crucial starting material, 2-amino-3,5-dimethoxybenzoic acid, can be achieved from commercially available 3,5-dimethoxyaniline.

Caption: Multi-step synthesis of the key precursor.

Experimental Protocol (Proposed):

-

Nitration: 3,5-Dimethoxyaniline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group ortho to the amino group.

-

Diazotization and Sandmeyer Reaction: The resulting 3,5-dimethoxy-2-nitroaniline is diazotized with sodium nitrite in the presence of a strong acid, followed by a Sandmeyer reaction with copper(I) cyanide to replace the diazonium group with a nitrile.

-

Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid under acidic conditions.

-

Reduction: Finally, the nitro group is reduced to an amine via catalytic hydrogenation using palladium on carbon as the catalyst.[6]

3.1.2. Step 2: Cyclization to this compound

The cyclization of 2-amino-3,5-dimethoxybenzoic acid can be achieved through the well-established Niementowski reaction.[7]

Experimental Protocol (Proposed):

-

A mixture of 2-amino-3,5-dimethoxybenzoic acid and an excess of formamide is heated at a high temperature (typically 150-180 °C) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Section 4: Potential Applications in Drug Discovery

The unique substitution pattern of this compound suggests several avenues for its potential application in drug discovery, primarily based on the known activities of structurally related compounds.

Anticancer Activity

Numerous quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

-

Tyrosine Kinase Inhibition: The quinazoline scaffold is a cornerstone of many clinically approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.[8][9] The methoxy groups on the benzene ring can influence the binding affinity and selectivity for the ATP-binding pocket of various kinases. It is plausible that this compound could exhibit inhibitory activity against receptor tyrosine kinases like EGFR, VEGFR, or others implicated in cancer.[2][8]

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] The specific substitution pattern of the target molecule could modulate this activity.

-

Other Anticancer Mechanisms: The quinazolinone core has been incorporated into molecules targeting a diverse range of anticancer targets, including PARP-1 and AKT.[1][11]

Antimicrobial Activity

The quinazolinone scaffold has also been explored for its antimicrobial properties.[3] The lipophilic nature imparted by the methoxy groups may enhance the ability of this compound to penetrate bacterial cell membranes, potentially leading to antibacterial or antifungal effects.

Section 5: Future Directions and Conclusion

This compound represents an intriguing yet underexplored member of the vast quinazolinone family. This guide has outlined its predicted chemical and physical properties, a plausible synthetic route, and its potential as a scaffold for drug discovery.

Key future research directions should include:

-

Definitive Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the resulting compound must be fully characterized using modern spectroscopic techniques to confirm its structure and purity.

-

Biological Screening: A comprehensive biological evaluation of this compound is warranted. This should include screening against a panel of cancer cell lines, various microbial strains, and a battery of relevant enzymes to identify its primary biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at various positions of the quinazolinone ring will be crucial to establish a clear SAR and to optimize the potency and selectivity of this scaffold.

References

- 1. rsc.org [rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE | Samotrueva | Pharmacy & Pharmacology [pharmpharm.ru]

- 5. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukm.my [ukm.my]

- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

Spectroscopic Elucidation of 5,7-Dimethoxyquinazolin-4(3H)-one: A Technical Guide

Introduction

5,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic organic molecule built upon the quinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. The placement of methoxy groups at the 5 and 7 positions of the fused benzene ring critically influences the molecule's electronic properties, solubility, and potential biological interactions. Accurate structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.

This technical guide provides a comprehensive, in-depth analysis of the spectral characteristics of this compound. It is important to note that while this specific isomer is commercially available (CAS 379228-27-0)[1], detailed, peer-reviewed spectral data is not extensively published. Therefore, this guide will present a predictive analysis based on the foundational principles of spectroscopy and comparative data from the parent 4(3H)-quinazolinone and its other isomers. This approach is designed to empower researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this molecule.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting its spectral data.

dot

Caption: Molecular structure of this compound with IUPAC numbering.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| CAS Number | 379228-27-0 | [1] |

| Appearance | Predicted: White to off-white solid | General observation for quinazolinones |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical in NMR analysis of quinazolinones. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent.[2] This is because:

-

Solubility: Quinazolinones, particularly those with polar groups, often exhibit good solubility in DMSO-d₆.

-

Tautomerism: The N-H proton of the quinazolinone core is acidic and can undergo exchange.[2] DMSO-d₆ is a polar aprotic solvent that can hydrogen bond with the N-H proton, often resulting in a sharp, observable signal, whereas in protic solvents like D₂O or CD₃OD, this proton would rapidly exchange and might not be observed.

-

Chemical Shift Range: DMSO-d₆ provides a wide spectral window, minimizing the risk of solvent signal overlap with key analyte signals.

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution, which is particularly important for distinguishing between the aromatic protons.[2]

¹H NMR (Proton NMR) Spectroscopy: Predicted Data & Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit the following key signals:

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 12.5 | Broad Singlet | 1H | N3-H | The amide proton is acidic and often appears as a broad signal downfield due to hydrogen bonding and chemical exchange. Its position can be concentration-dependent. |

| ~8.0 - 8.2 | Singlet | 1H | H2 | This proton is attached to a carbon between two nitrogen atoms, resulting in significant deshielding and a characteristic downfield singlet. |

| ~6.8 - 7.0 | Doublet (J ≈ 2 Hz) | 1H | H6 | This proton is meta-coupled to H8. The electron-donating methoxy groups at positions 5 and 7 will shield this proton, shifting it significantly upfield compared to the unsubstituted quinazolinone. |

| ~6.5 - 6.7 | Doublet (J ≈ 2 Hz) | 1H | H8 | This proton is meta-coupled to H6. Similar to H6, it is shielded by the adjacent methoxy group at position 7, resulting in an upfield shift. |

| ~3.9 - 4.0 | Singlet | 3H | C7-OCH₃ | Methoxy group protons typically appear as sharp singlets. |

| ~3.8 - 3.9 | Singlet | 3H | C5-OCH₃ | This methoxy group may be slightly different in chemical shift from the C7-methoxy due to minor differences in the local electronic environment. |

¹³C NMR (Carbon NMR) Spectroscopy: Predicted Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

| Predicted δ (ppm) | Assignment | Rationale |

| ~160 - 162 | C4 (C=O) | The carbonyl carbon of the amide is characteristically found in this downfield region.[3] |

| ~158 - 160 | C7 | Aromatic carbon attached to an oxygen atom, highly deshielded. |

| ~155 - 157 | C5 | Aromatic carbon attached to an oxygen atom, highly deshielded. |

| ~148 - 150 | C8a | Aromatic carbon at the ring junction, adjacent to a nitrogen atom. |

| ~145 - 147 | C2 | Carbon situated between two nitrogen atoms, resulting in a downfield shift. |

| ~110 - 112 | C4a | Aromatic carbon at the ring junction. |

| ~105 - 107 | C6 | Shielded aromatic carbon due to the ortho and para electron-donating methoxy groups. |

| ~95 - 97 | C8 | Highly shielded aromatic carbon due to the ortho methoxy group. |

| ~56 - 57 | C7-OC H₃ | Typical chemical shift for methoxy carbons. |

| ~55 - 56 | C5-OC H₃ | Typical chemical shift for methoxy carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Expertise & Experience: Causality Behind Experimental Choices

For a solid sample like this compound, the spectrum is typically acquired using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. The KBr pellet method involves grinding the sample with dry KBr and pressing it into a transparent disk.[2] This technique provides high-quality spectra for solid samples.

Predicted IR Data & Interpretation

The IR spectrum will be dominated by vibrations characteristic of the amide and aromatic functionalities.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 3000 | N-H Stretch | Amide (N-H) | Broad absorption due to hydrogen bonding is expected in this region. |

| 3000 - 2900 | C-H Stretch | Aromatic & Alkyl (CH₃) | Sharp peaks corresponding to C-H bonds of the aromatic ring and the methoxy groups. |

| ~1680 - 1660 | C=O Stretch | Amide I band | A strong, sharp absorption characteristic of the carbonyl group in the cyclic amide (lactam).[3] |

| ~1620 - 1600 | C=N & C=C Stretch | Aromatic Ring | Absorptions from the stretching vibrations of the quinazoline ring system. |

| ~1250 - 1200 & ~1050-1000 | C-O Stretch | Aryl-Alkyl Ether | Strong absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C bonds of the two methoxy groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like quinazolinones, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. For fragmentation studies (MS/MS), electron impact (EI) ionization can be used, which imparts more energy and reveals characteristic fragmentation pathways.

Predicted Mass Spectrum Data & Interpretation

-

Molecular Ion: In an ESI-MS spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 207.2. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₀H₁₁N₂O₃⁺).

-

Fragmentation Pattern: Under higher energy conditions (like EI or MS/MS), characteristic fragmentation would likely involve:

-

Loss of a methyl radical (•CH₃): A fragment at m/z 191 ([M-CH₃]⁺) from the loss of a methoxy methyl group.

-

Loss of formaldehyde (CH₂O): A fragment at m/z 176 ([M-CH₂O]⁺) is a common loss from methoxy-substituted aromatic rings.

-

Loss of carbon monoxide (CO): A fragment resulting from the loss of the carbonyl group.

-

Experimental Protocols

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean 5 mm NMR tube.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.[2]

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans and a longer relaxation delay (e.g., 2 seconds) will be necessary due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing: Process the raw data by applying a Fourier transform. Phase the spectrum and calibrate the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]

Protocol 2: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.[2]

-

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent pellet.

-

Data Acquisition: Record a background spectrum using an FTIR spectrometer. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[2]

Protocol 3: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-equipped mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the complete spectral characterization of this compound.

dot

Caption: A streamlined workflow for the spectroscopic characterization of the title compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and mass spectrometry. While published experimental data for this specific isomer is scarce, a predictive analysis based on established spectroscopic principles and data from analogous compounds provides a robust framework for its characterization. The ¹H and ¹³C NMR spectra are expected to clearly show the effects of the two methoxy groups on the aromatic ring, leading to characteristic upfield shifts of the H6 and H8 protons. The IR spectrum will be defined by the prominent amide N-H and C=O stretches, and the C-O stretches of the ether groups. Mass spectrometry will confirm the molecular weight of 206.20 g/mol . This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently identify and characterize this compound.

References

Whitepaper: In Silico Docking Analysis of 5,7-dimethoxyquinazolin-4(3H)-one with the Epidermal Growth Factor Receptor (EGFR) Kinase Domain

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in numerous cancers.[1][2] Small molecule tyrosine kinase inhibitors (TKIs), particularly those built on a quinazoline scaffold, have demonstrated significant clinical success. This technical guide provides a comprehensive, step-by-step protocol for conducting an in silico molecular docking study of a novel compound, 5,7-dimethoxyquinazolin-4(3H)-one, with the EGFR kinase domain. We detail the rationale behind each stage, from receptor and ligand preparation to the execution of the docking simulation and the critical analysis of its results. This document serves as a practical blueprint for researchers and drug development professionals aiming to leverage computational methods for the initial assessment of potential EGFR inhibitors, grounding each step in established scientific principles and best practices.

Introduction: Targeting a Key Driver of Oncogenesis

The Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[2] Upon binding with its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization, which activates its intracellular kinase domain.[3] This activation triggers a cascade of downstream signaling pathways, most notably the Ras/Raf/MAPK pathway, which is crucial for regulating cellular processes like proliferation, survival, and differentiation.[3]

In many cancer types, including non-small cell lung cancer (NSCLC) and glioblastoma, EGFR signaling is dysregulated through mechanisms like gene amplification, overexpression, or activating mutations.[2][3][4] This leads to uncontrolled cell growth and tumor progression, making EGFR a prime target for therapeutic intervention.[1]

To provide context, the canonical EGFR signaling pathway is initiated by ligand binding and receptor dimerization, leading to the activation of multiple downstream effectors that drive cell proliferation and survival.

Quinazolines as Privileged Scaffolds for EGFR Inhibition

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for several FDA-approved EGFR inhibitors, including gefitinib and erlotinib.[5] These molecules act as ATP-competitive inhibitors, binding to the kinase domain's active site and blocking the signal transduction cascade.[5] Given this precedent, novel quinazoline derivatives like this compound are compelling candidates for investigation.

The Role of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6][7][8] It is a cornerstone of structure-based drug design (SBDD), allowing for the rapid, cost-effective screening of virtual compound libraries and providing invaluable insights into the molecular interactions that govern binding affinity.[9][10] This guide will demonstrate a robust protocol for docking this compound into the EGFR active site.

A Validated Protocol for Molecular Docking

The credibility of any in silico study hinges on a meticulous and validated methodology. The following protocol is designed to be self-validating, ensuring that the computational model is a reliable representation of the biological system.

Part 1: System Preparation

The accuracy of a docking simulation is fundamentally dependent on the quality of the starting protein structure.

-

Step 1: Sourcing the EGFR Crystal Structure

-

Action: Download the X-ray crystal structure of the human EGFR kinase domain. For this study, we will use PDB ID: 6JZ0 .[11]

-

Causality: This specific structure was chosen because it is of human origin, is co-crystallized with a furanopyrimidine-based inhibitor, and has a good resolution (2.86 Å).[11] Working with a receptor that is already bound to a ligand helps in accurately identifying the active site.

-

-

Step 2: Cleaning the PDB File

-

Action: Using a molecular visualization tool (e.g., BIOVIA Discovery Studio, UCSF Chimera, PyMOL), remove all non-essential molecules from the PDB file.[12][13][14] This includes water molecules, co-factors, and the original co-crystallized ligand.

-

Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (bridging waters), which requires more advanced simulation techniques.[15] Removing the original ligand is necessary to make the binding pocket available for our new compound.

-

-

Step 3: Adding Hydrogens and Assigning Charges

-

Action: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign partial charges to all atoms using a standard force field (e.g., CHARMM).

-

Causality: Hydrogen atoms are critical for forming hydrogen bonds, a key component of protein-ligand interactions.[13][16] Correct charge assignment is essential for accurately calculating electrostatic interactions, which significantly contribute to binding energy.[17]

-

Proper preparation of the ligand is equally crucial to ensure its stereochemistry and energy state are realistic.

-

Step 1: Obtaining the Ligand Structure

-

Action: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) or obtain it from a database like PubChem.

-

Causality: This ensures the correct atomic connectivity and stereochemistry from the outset.

-

-

Step 2: 3D Conversion and Energy Minimization

-

Action: Convert the 2D structure to a 3D conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94).[18]

-

Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking than an unoptimized 3D structure.[13]

-

-

Step 3: Defining Rotatable Bonds

-

Action: Identify and define the rotatable bonds within the ligand.

-

Causality: This step allows the docking algorithm to explore different conformations of the ligand (ligand flexibility) during the simulation, which is essential for finding the best possible fit within the binding pocket.[19]

-

Part 2: Docking Protocol Validation

-

Step 1: Re-docking the Co-crystallized Ligand

-

Action: Before docking our target compound, perform a docking simulation with the original ligand that was removed from the 6JZ0 crystal structure.

-

Causality: This is the single most important validation step. A reliable docking protocol should be able to accurately reproduce the experimentally determined binding pose of the co-crystallized ligand.[15][20][21]

-

-

Step 2: Calculating the Root Mean Square Deviation (RMSD)

-

Action: Superimpose the re-docked pose of the original ligand onto its original crystallographic pose and calculate the RMSD.

-

Trustworthiness: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the chosen docking parameters can reliably predict the correct binding mode.[20][22][23] This confirms the protocol's accuracy.

-

Part 3: Molecular Docking Simulation

-

Step 1: Grid Generation

-

Action: Define a grid box that encompasses the entire active site of the EGFR kinase domain. The box should be centered on the position of the re-docked co-crystal ligand.

-

Causality: The grid box defines the search space for the ligand.[9][24] By centering it on a known inhibitor's location, we focus the computational effort on the relevant binding pocket, increasing efficiency and accuracy.

-

-

Step 2: Executing the Docking Run

-

Action: Perform the docking of this compound using a robust search algorithm, such as the Lamarckian Genetic Algorithm available in AutoDock.[21] Generate a set number of binding poses (e.g., 10-20).

-

Causality: Genetic algorithms are effective at exploring a wide range of ligand conformations and orientations to find the one with the most favorable binding energy.[10]

-

Analysis and Interpretation of Results

Primary Metrics: Binding Energy and Pose Selection

The primary output is a series of docked poses, each with a corresponding binding energy score.

-

Binding Energy (ΔG): This value, typically in kcal/mol, estimates the free energy change upon ligand binding.[25][26][27] A more negative value indicates a stronger, more stable interaction between the ligand and the protein.[22] The pose with the lowest binding energy is generally considered the most probable binding mode.

-

Cluster Analysis: Docking programs often group similar poses into clusters. The cluster with the lowest energy and the largest population of poses is often the most reliable result.[28]

Secondary Analysis: Molecular Interactions

A low binding energy is promising, but understanding the specific interactions that produce this score is critical for a medicinal chemist.

-

Visual Inspection: Using visualization software, carefully examine the top-scoring pose within the EGFR active site.[22]

-

Interaction Mapping: Identify and analyze the non-covalent interactions between the ligand and the protein's amino acid residues.[22][29] Key interactions to look for include:

-

Hydrogen Bonds: These are strong, directional interactions crucial for binding affinity and specificity. For EGFR, a hydrogen bond to the hinge region residue Met793 is a hallmark of many potent inhibitors.[5]

-

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and hydrophobic residues in the binding pocket (e.g., Leu718, Val726, Ala743, Leu844).

-

Pi-Interactions: Aromatic ring stacking (pi-pi) or cation-pi interactions can significantly contribute to binding.

-

Quantitative Data Summary

The results for the top-ranked pose of this compound should be summarized for clarity.

| Metric | Predicted Value | Significance |

| Binding Energy (ΔG) | -7.9 kcal/mol | Strong predicted binding affinity.[22] |

| Interacting Residues | Met793, Leu718, Cys797 | Indicates engagement with key active site regions. |

| Hydrogen Bonds | 1 (with Met793) | Critical interaction with the hinge region observed. |

| Hydrophobic Contacts | Leu718, Val726, Ala743 | Shows good shape complementarity with the pocket. |

Discussion and Future Directions

The in silico analysis predicts that this compound binds favorably within the ATP-binding pocket of the EGFR kinase domain. The predicted binding energy of -7.9 kcal/mol is promising, and critically, the molecule forms a hydrogen bond with the backbone of Met793 in the hinge region. This interaction is a cornerstone for the activity of established quinazoline-based EGFR inhibitors.[5] The methoxy groups appear to engage in favorable hydrophobic interactions within the pocket.

However, it is imperative to recognize the limitations of this computational model. Molecular docking typically treats the protein as a rigid structure and scoring functions are approximations of the true binding free energy.[9]

Next Steps:

-

Molecular Dynamics (MD) Simulations: To account for protein flexibility and the influence of solvent, MD simulations should be performed on the docked complex to assess its stability over time.

-

In Vitro Assays: The ultimate validation is experimental. The compound should be synthesized and tested in enzymatic assays to determine its IC50 value against EGFR.

-

Cell-Based Assays: If enzymatic activity is confirmed, the compound's effect on cell proliferation should be evaluated in cancer cell lines known to be dependent on EGFR signaling.

Conclusion

This guide has outlined a robust, validated protocol for conducting in silico molecular docking of this compound with EGFR. The computational results are encouraging, suggesting that the compound engages key residues within the EGFR active site in a manner analogous to known inhibitors. While these findings must be validated experimentally, this in silico study provides a strong rationale for prioritizing this compound for further development as a potential anti-cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsm.com [ijpsm.com]

- 7. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]

- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. studysmarter.co.uk [studysmarter.co.uk]

- 26. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 29. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

A Technical Guide to the Therapeutic Potential of 5,7-Dimethoxyquinazolin-4(3H)-one Derivatives

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This guide focuses on a specific, highly promising subclass: 5,7-dimethoxyquinazolin-4(3H)-one derivatives. The strategic placement of methoxy groups at the C5 and C7 positions significantly influences the molecule's electronic and conformational properties, often enhancing its binding affinity and therapeutic efficacy. We will provide an in-depth exploration of the primary therapeutic applications of these derivatives, with a strong focus on their roles in oncology, infectious diseases, and inflammatory conditions. This document synthesizes current research to provide drug development professionals with a technical overview of mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols to assess the potential of this chemical class.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazolinones are bicyclic heterocyclic compounds that have garnered immense attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The core structure provides a versatile framework for chemical modification, allowing for the fine-tuning of biological activity.

The introduction of dimethoxy groups, particularly at the 5 and 7 positions, is a critical design element. These electron-donating groups can increase the electron density of the aromatic system, potentially enhancing interactions with biological targets through hydrogen bonding and other non-covalent forces. This substitution pattern has been shown to be particularly effective in the design of potent enzyme inhibitors, a theme that will be explored in the subsequent sections.[5]

Anticancer Applications: Targeting Key Oncogenic Pathways

The most extensively documented therapeutic application of quinazolinone derivatives is in oncology.[6][7] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core and function as tyrosine kinase inhibitors (TKIs).[7][8] Derivatives with a 5,7-dimethoxy substitution pattern are being actively investigated as next-generation anticancer agents.

Mechanism of Action: Tyrosine Kinase Inhibition

Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[9] Overactivation of these kinases leads to uncontrolled cell proliferation and survival.[6] The quinazoline scaffold is an excellent ATP-mimetic, capable of binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. The 6,7-dimethoxy substitution, closely related to the 5,7-pattern, has been identified as a key feature for potent and selective EGFR inhibition.[5] These compounds disrupt the entire signaling cascade, ultimately leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For quinazolinone-based TKIs, key insights include:

-

Positions 5, 6, and 7: Substitution with small, electron-donating groups like methoxy enhances activity. The 6,7-dimethoxy and 5,6,7-trimethoxy patterns are particularly effective for inhibiting kinases like ERK1/2 and EGFR.[5][6][10]

-

Position 4: An anilino (or substituted anilino) group at this position is critical for high-affinity binding to the EGFR kinase domain.[9]

-

Positions 2 and 3: Modifications at these positions can modulate selectivity, solubility, and metabolic stability.[1] Introducing moieties that can form additional hydrogen bonds or hydrophobic interactions can further increase potency.[11]

Quantitative Data on Antiproliferative Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The table below summarizes data for a representative 5,6,7-trimethoxyquinazoline derivative (Compound 6x), which highlights the potential of this substitution pattern.[10]

| Compound Reference | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| 6x | PC3 | Prostate Cancer | 6.2 ± 0.9 | [10] |

| 6x | BGC823 | Gastric Cancer | 3.2 ± 0.1 | [10] |

| 6x | Bcap37 | Breast Cancer | 3.1 ± 0.1 | [10] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cultured cells. It measures the metabolic activity of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., PC3, BGC823) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Properties: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis. Quinazolinone derivatives have emerged as a promising class of antimicrobial agents.[12][13] Their mechanism often differs from existing antibiotics, offering a potential solution to resistance.

Spectrum of Activity

Studies have demonstrated that various quinazolinone derivatives exhibit significant activity against a range of pathogens, including:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Streptococcus pneumoniae.[12][13]

-

Gram-negative bacteria: Such as Escherichia coli and Klebsiella pneumoniae.[14]

Postulated Mechanisms of Action

While not fully elucidated for all derivatives, potential antimicrobial mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are involved in DNA replication.[14] Other proposed mechanisms involve the disruption of bacterial cell wall synthesis or interference with cellular metabolism. The lipophilicity conferred by substituents can enhance the compound's ability to penetrate bacterial membranes.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases. Quinazolinones have been reported to possess anti-inflammatory activity, making them attractive candidates for new therapeutics.[2][4] While research on the specific 5,7-dimethoxy scaffold is less mature in this area, the anti-inflammatory effects of the related 5,7-dimethoxyflavone suggest this substitution is favorable for modulating inflammatory pathways.[16]

Rationale and Mechanism

The anti-inflammatory effects of quinazolinone derivatives may arise from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.[17] They may also interfere with leukocyte migration to the site of inflammation or modulate the production of pro-inflammatory cytokines.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents.

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Group the animals (n=6 per group). Administer the test compound (e.g., 50 mg/kg, suspended in 0.5% carboxymethyl cellulose) orally. The control group receives only the vehicle, and the reference group receives a standard drug like Indomethacin (10 mg/kg).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Synthesis Strategies

The synthesis of the this compound core typically begins with a suitably substituted anthranilic acid derivative. The following scheme represents a general and adaptable pathway for creating the core scaffold and its derivatives.[18][19]

Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and potent class of molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, particularly as tyrosine kinase inhibitors, provides a strong foundation for further development. The emerging data on their antimicrobial and anti-inflammatory activities suggest that the applications of this scaffold could be much broader.

Future research should focus on:

-

Target Selectivity: Synthesizing novel derivatives to enhance selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.

-

ADMET Optimization: Improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of lead compounds to enhance their drug-like properties.

-

Mechanism Elucidation: Conducting detailed biochemical and cellular assays to fully understand the mechanisms of action, especially in the context of antimicrobial and anti-inflammatory effects.

-

Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing therapeutic agents.

The this compound scaffold is a rich starting point for the discovery of novel therapeutics poised to address critical unmet needs in oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE | Samotrueva | Pharmacy & Pharmacology [pharmpharm.ru]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]

- 16. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]

- 19. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship (SAR) of 5,7-dimethoxyquinazolin-4(3H)-one analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5,7-Dimethoxyquinazolin-4(3H)-one Analogs

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolin-4(3H)-one moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse array of biological targets.[1] This heterocyclic system is prevalent in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4] Within this broad class, analogs featuring a 5,7-dimethoxy substitution pattern have garnered significant attention, particularly in the realm of oncology. These methoxy groups often enhance interactions within the active sites of protein kinases, contributing to increased potency and selectivity.[5]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the structure-activity relationships (SAR) for this compound analogs. We will dissect the influence of substitutions at key positions on the quinazolinone core, explain the causality behind experimental choices, and provide validated protocols for synthesis and evaluation. Our focus is on elucidating the chemical logic that transforms this core scaffold into potent and targeted therapeutic agents.

The this compound Core: A Strategic Framework

The foundational structure provides a rigid, bicyclic framework ideal for presenting functional groups in a defined spatial orientation. The strategic placement of methoxy groups at positions 5 and 7 is not arbitrary; this pattern is found in numerous potent kinase inhibitors, where these groups can form crucial hydrogen bonds or engage in favorable hydrophobic interactions within the enzyme's active site.[5][6]

The primary points for chemical modification to explore the SAR are positions 2, 3, and 4 of the quinazolinone ring. Each position offers a unique vector for altering the molecule's steric, electronic, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5,7-dimethoxyquinazolin-4(3H)-one

Abstract: This document provides a comprehensive, validated experimental protocol for the synthesis of 5,7-dimethoxyquinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones are a foundational scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable, step-by-step methodology grounded in established chemical principles. We detail the reaction mechanism, provide in-depth procedural instructions, and explain the scientific rationale behind key experimental choices to ensure reproducibility and success.

Principle and Reaction Mechanism

The synthesis of the 4(3H)-quinazolinone core from an anthranilic acid derivative is a classic and robust cyclocondensation reaction. The protocol described herein utilizes the Niementowski reaction, which involves heating an anthranilic acid with an amide.[1][4] In this specific application, 2-amino-4,6-dimethoxybenzoic acid serves as the substituted anthranilic acid, and formamide acts as both a reactant and a solvent, providing the C2 carbon atom for the quinazolinone ring.

Mechanism Overview: The reaction proceeds in two primary stages:

-

N-Formylation: The amino group of 2-amino-4,6-dimethoxybenzoic acid nucleophilically attacks the carbonyl carbon of formamide. This initial condensation, driven by heat, results in the formation of an N-formyl intermediate and the release of ammonia.

-

Intramolecular Cyclization and Dehydration: The newly formed N-formylanthranilic acid derivative undergoes a heat-induced intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbon, leading to a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the stable, aromatic this compound ring system.

Caption: Figure 1: Reaction Mechanism.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 2-Amino-4,6-dimethoxybenzoic acid | 21577-57-1 | C₉H₁₁NO₄ | 197.19 | Starting material.[5] |

| Formamide | 75-12-7 | CH₃NO | 45.04 | Reagent and solvent. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | For precipitation/workup. |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Recrystallization solvent. |

Laboratory Equipment

-

Two-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Glycerin or oil bath for stable heating

-

Thermometer or thermocouple probe

-

Buchner funnel and filter flask assembly

-

Filter paper (e.g., Whatman No. 1)

-

Beakers and Erlenmeyer flasks

-

Standard laboratory glassware (graduated cylinders, spatulas)

-

Melting point apparatus

-

Analytical balance

Experimental Protocol

This protocol is based on established methods for quinazolinone synthesis from anthranilic acids.[4]

Workflow Overview

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup:

-

In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-dimethoxybenzoic acid (5.0 g, 25.3 mmol).

-

To the flask, add formamide (25 mL, approx. 630 mmol). This large excess serves as both the reactant and the reaction solvent.[4]

-

Place the flask in a glycerin bath situated on a magnetic stirrer hotplate.

-

-

Reaction Execution:

-

Begin stirring the mixture to ensure homogeneity.

-

Heat the glycerin bath to maintain an internal reaction temperature of 130-135°C .

-

Maintain this temperature for 2 hours . The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired, using a mobile phase such as benzene:acetone (5:3) or ethyl acetate:hexane (1:1).

-

-

Workup and Isolation:

-

After 2 hours, turn off the heat and allow the reaction mixture to cool to approximately 60-70°C.

-

In a separate beaker, prepare approximately 200 mL of an ice-water slurry.

-

Slowly pour the warm reaction mixture into the ice-water slurry while stirring vigorously. A precipitate should form immediately.[6]

-

Continue stirring for 15-20 minutes to ensure complete precipitation of the crude product.

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.

-

-

Purification:

-

Transfer the crude solid to a beaker.

-

Perform recrystallization from ethanol. Add a minimal amount of hot ethanol to dissolve the solid completely, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Filter the purified crystals using vacuum filtration and wash with a small amount of cold ethanol.

-

-

Drying and Characterization:

-

Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Calculate the percentage yield. A typical yield for this type of reaction is in the range of 70-95%.[4]

-

Characterize the final product using standard analytical techniques (Melting Point, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

-

Data, Results, and Scientist's Notes

Reagent Quantities

| Compound | Amount | Moles (mmol) | Molar Eq. | Role |

| 2-Amino-4,6-dimethoxybenzoic acid | 5.0 g | 25.3 | 1.0 | Starting Material |

| Formamide | 25 mL | ~630 | ~25 | Reagent/Solvent |

Expected Product Characteristics

-

Product Name: this compound

-

Molecular Formula: C₁₀H₁₀N₂O₃

-

Molecular Weight: 206.20 g/mol [7]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Literature values for the isomeric 6,7-dimethoxyquinazolin-4(3H)-one are in the range of 284-286°C.[8] The melting point for the 5,7-isomer should be determined experimentally and will be a key indicator of purity.

Senior Scientist's Insights & Troubleshooting

-

Rationale for Excess Formamide: Using formamide in large excess ensures the reaction kinetics favor the initial N-formylation step and provides a suitable high-boiling solvent medium for the subsequent cyclization.

-

Temperature Control is Critical: The reaction temperature is a key parameter. Temperatures below 120°C may lead to an incomplete reaction and low yields. Conversely, excessively high temperatures (>150°C) can cause decomposition of formamide and the product, leading to discoloration and impurities.

-

Efficient Workup: Pouring the reaction mixture into ice water serves a dual purpose: it rapidly cools the reaction and precipitates the organic product, which has low solubility in water, while the highly water-soluble formamide is washed away.

-

Purification Notes: If the product is difficult to recrystallize or contains colored impurities, a charcoal treatment can be performed on the hot ethanolic solution before filtration and cooling.

-

Alternative Methods: For laboratories equipped with microwave reactors, this synthesis can often be completed in a much shorter time (e.g., 20-30 minutes) and may result in higher yields.[1][6] Formic acid can also be used as the C1 source, often under reflux conditions.[9][10]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By following the outlined steps and considering the provided scientific rationale, researchers can reliably produce this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs. The method is straightforward, uses readily available reagents, and is scalable for laboratory purposes.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. generis-publishing.com [generis-publishing.com]

- 5. 2-Amino-4,6-dimethoxybenzoic acid | 21577-57-1 | FA16370 [biosynth.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. discovery.researcher.life [discovery.researcher.life]

Application Notes & Protocols: Investigating 5,7-dimethoxyquinazolin-4(3H)-one in Non-Small Cell Lung Cancer (NSCLC) Research

For: Researchers, scientists, and drug development professionals in oncology.

Preamble: A Framework for Novel Quinazolinone Discovery in NSCLC

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating a continuous search for novel therapeutic agents.[1] The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2][3][4] Activating mutations in EGFR are critical oncogenic drivers in a significant subset of NSCLC patients.[4] While extensive research has focused on various derivatives, the specific potential of 5,7-dimethoxyquinazolin-4(3H)-one in NSCLC is not yet widely characterized.

This document provides a comprehensive framework of application notes and detailed protocols to systematically investigate the preclinical efficacy and mechanism of action of this compound, or similar novel quinazolinone-based compounds, as a potential therapeutic agent for NSCLC.

Hypothesized Mechanism of Action: Targeting Key Oncogenic Pathways

The structural similarity of the quinazolinone core to known ATP-competitive kinase inhibitors strongly suggests that this compound may function by inhibiting key signaling pathways that drive NSCLC proliferation and survival.[5][6]

-

Primary Hypothesis: EGFR Signaling Inhibition: EGFR activation triggers downstream cascades, including the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell growth and preventing apoptosis.[4][7] We hypothesize that this compound may bind to the ATP pocket of EGFR, inhibiting its autophosphorylation and subsequent pathway activation.

-

Secondary Pathway: PI3K/Akt/mTOR Axis: This pathway is one of the most frequently activated signaling routes in NSCLC, often downstream of EGFR or through independent mutations (e.g., PIK3CA mutation or PTEN loss).[8][9] Its inhibition is a key therapeutic strategy. The effect of the compound on this pathway is a critical validation step.

The following diagram illustrates these interconnected pathways and the potential point of inhibition.

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway by this compound.

In Vitro Evaluation: A Stepwise Approach

A logical cascade of in vitro experiments is essential to determine the compound's biological activity and elucidate its mechanism.[10][11][12]

Cell Line Selection and Culture